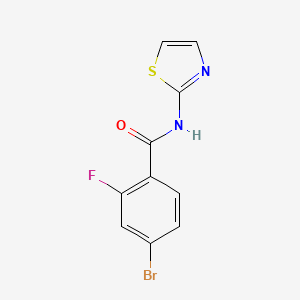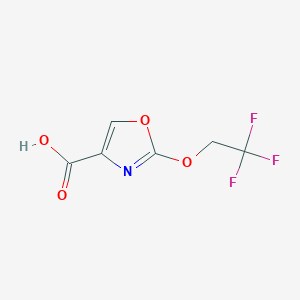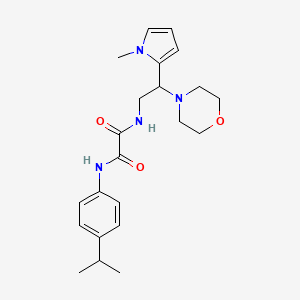![molecular formula C25H20BrN3O3S2 B2534415 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 361480-59-3](/img/structure/B2534415.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups and structural features, including a bromophenyl group, a thiazole ring, an isoquinoline group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, the thiazole ring could be formed via a cyclization reaction, and the benzamide group could be added via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms, while the thiazole ring would also be planar due to the presence of conjugated double bonds. The isoquinoline group would likely adopt a boat-like conformation due to the presence of the nitrogen atom .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction, the thiazole ring could be opened via a hydrolysis reaction, and the benzamide group could be hydrolyzed to yield a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence of reactive functional groups .
Aplicaciones Científicas De Investigación
1. Metabolism and Disposition Research
The compound has been studied in the context of metabolism and disposition. For instance, Renzulli et al. (2011) investigated the disposition and metabolism of a related orexin receptor antagonist, SB-649868, which shares structural similarities. They found that the compound was extensively metabolized, with major elimination via feces and minor urinary excretion. This research provides insights into the metabolic pathways and elimination mechanisms of related compounds (Renzulli et al., 2011).
2. Biological and Pharmacological Activities
The compound and its derivatives have been synthesized and characterized for various biological activities. Zablotskaya et al. (2013) synthesized and characterized a series of related derivatives, revealing their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds displayed sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).
3. Antimicrobial and Anticancer Applications
Patel et al. (2009) studied various derivatives for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the potential of such compounds in therapeutic applications. These derivatives were evaluated for their efficacy against various microbial strains and showed promising results (Patel et al., 2009).
4. Synthesis and Characterization for Medicinal Chemistry
Zborovskii et al. (2011) conducted research on the synthesis and characterization of derivatives involving halocyclization processes. These studies are crucial for understanding the chemical properties and potential medicinal applications of such compounds (Zborovskii et al., 2011).
5. Adenosine Receptor Antagonists
Research by van Muijlwijk-Koezen et al. (2001) developed novel classes of heterocyclic compounds as adenosine antagonists, including derivatives of the compound . These findings are significant for the development of new pharmaceutical agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide are bacterial and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cells . The compound has been shown to have promising antimicrobial and anticancer activities .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of antimicrobial activity, it blocks the biosynthesis of certain bacterial lipids . For anticancer activity, it interacts with oestrogen receptors on human breast adenocarcinoma cancer cells
Biochemical Pathways
The biochemical pathways affected by N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide are primarily those involved in lipid biosynthesis in bacteria and cell proliferation in cancer cells . By blocking lipid biosynthesis, the compound inhibits bacterial growth. By interacting with oestrogen receptors, it disrupts the normal proliferation of cancer cells .
Pharmacokinetics
Molecular docking studies suggest that the compound has promising adme properties . These properties are crucial for determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
The result of the action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is the inhibition of growth in targeted bacterial and fungal species, and the disruption of normal cell proliferation in oestrogen receptor positive human breast adenocarcinoma cancer cells . This leads to a decrease in the population of these harmful cells.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJVIGWFBHNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)


![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)

![3-Methoxy-N-methyl-N-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2534351.png)
![2-(benzylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2534353.png)
![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)

